2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-methyl-2-(1H-pyrazol-5-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NCGWVTVQACTESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=NN1 |
Origin of Product |
United States |
Foundational & Exploratory
2-methyl-2-(1H-pyrazol-3-yl)propanenitrile chemical structure
An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile: Structure, Synthesis, and Potential as a Privileged Scaffold
Executive Summary:
This technical guide provides a comprehensive overview of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a heterocyclic compound featuring the highly valued pyrazole scaffold. Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document delineates the molecular structure, proposes a robust synthetic pathway, and details the expected analytical characterization of the title compound. Furthermore, it explores its potential applications as a versatile building block in drug discovery and development, drawing parallels to established pharmaceuticals like Ruxolitinib, which contains a related pyrazole-propanenitrile core.[2][6] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic intermediates for the synthesis of next-generation therapeutics.
Introduction: The Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[2][4] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and metal coordination, making it a frequent component in pharmacologically active agents.[2] The versatility of the pyrazole core has led to its incorporation into a multitude of blockbuster drugs, demonstrating a broad spectrum of therapeutic activities.[3]
Derivatives of pyrazole are known to exhibit significant biological effects, including:
-
Anticancer Activity: Many pyrazole-containing compounds function as kinase inhibitors, a critical class of cancer therapeutics.[3][4]
-
Anti-inflammatory Effects: The pyrazole structure is central to selective COX-2 inhibitors like Celecoxib and other anti-inflammatory agents.[5][7][8]
-
Antimicrobial and Antiviral Properties: The scaffold has been successfully utilized to develop agents against various pathogens.[1][5]
The title compound, 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, combines this privileged pyrazole ring with an isobutyronitrile fragment. The nitrile group is a valuable functional handle in medicinal chemistry; it is a potent hydrogen bond acceptor and can be readily converted into other functional groups such as amides or carboxylic acids, facilitating the exploration of structure-activity relationships (SAR).[9][10] This guide aims to provide the foundational knowledge required to synthesize, characterize, and strategically employ this compound in research and development programs.
Molecular Structure and Physicochemical Properties
The structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is defined by a pyrazole ring connected at the 3-position to a quaternary carbon, which also holds two methyl groups and a nitrile functional group.
Diagram 1: Chemical Structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Caption: Chemical structure of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | Calculated |
| Molecular Weight | 135.17 g/mol | Calculated |
| XLogP3 (Predicted) | ~0.5 | Estimated based on similar structures[11][12] |
| Hydrogen Bond Donors | 1 (pyrazole NH) | Calculated |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 nitrile N) | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
Proposed Synthesis and Mechanistic Considerations
A highly effective method is the cyanation of a ketone precursor using acetone cyanohydrin. The synthesis would begin with the well-known reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-acetyl-1H-pyrazole
-
To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, add 2,4-pentanedione (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield 3-acetyl-1H-pyrazole.
Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a β-diketone and hydrazine.[13][14] Ethanol is a suitable solvent, and refluxing provides the necessary energy to drive the condensation and cyclization.
Step 2: Synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
-
In a well-ventilated fume hood, dissolve 3-acetyl-1H-pyrazole (1.0 eq) in a suitable solvent such as toluene.
-
Add acetone cyanohydrin (1.2 eq) to the solution.
-
Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the final compound.
Causality: This step utilizes the nucleophilic addition of cyanide to the carbonyl group of the acetylpyrazole. Acetone cyanohydrin serves as a safer and more convenient source of cyanide than alternatives like KCN/HCN. The strong base is required to deprotonate the cyanohydrin, generating the cyanide nucleophile to initiate the reaction. The subsequent steps constitute a standard aqueous workup and purification protocol.
Diagram 2: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic and Analytical Characterization
The structural elucidation of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile relies on a combination of spectroscopic techniques.[15][16] The following table summarizes the predicted data based on the known spectral properties of its constituent functional groups.[17][18][19]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₃ (singlet, 6H) | ~1.7 ppm | Two equivalent methyl groups on a quaternary carbon, deshielded by the adjacent pyrazole and nitrile.[20] |
| Pyrazole C4-H (doublet) | ~6.5 ppm | Aromatic proton on the pyrazole ring. | |
| Pyrazole C5-H (doublet) | ~7.6 ppm | Aromatic proton on the pyrazole ring, adjacent to two N atoms. | |
| Pyrazole N-H (broad singlet, 1H) | >10 ppm | Exchangeable proton on the pyrazole nitrogen. | |
| ¹³C NMR | -C H₃ | ~25 ppm | Methyl group carbons. |
| Quaternary Carbon | ~40 ppm | The sp³ carbon attached to the pyrazole, two methyls, and the nitrile. | |
| C ≡N (Nitrile) | ~120 ppm | Characteristic shift for a nitrile carbon. | |
| Pyrazole Carbons | 105 - 140 ppm | Aromatic carbons of the pyrazole ring. | |
| IR Spectroscopy | C≡N Stretch | 2240 - 2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |
| N-H Stretch | 3100 - 3300 cm⁻¹ | Broad absorption from the pyrazole N-H group. | |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Absorptions from the methyl groups. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 135.08 | Corresponding to the molecular formula C₇H₉N₃. |
Potential Applications in Drug Discovery
The strategic value of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile lies in its potential as a versatile intermediate for constructing more complex, biologically active molecules.
-
Fragment-Based Drug Design (FBDD): The molecule itself represents an attractive fragment. The pyrazole ring can occupy hydrophobic pockets and form key hydrogen bonds, while the nitrile provides an additional interaction point.
-
Scaffold for Library Synthesis: The pyrazole ring, particularly the N-H proton at position 1, is a prime site for derivatization. Alkylation, acylation, or arylation at this position can rapidly generate a library of analogues for high-throughput screening, allowing for the exploration of the chemical space around the core scaffold.
-
Bioisostere and Functional Group Transformation: The nitrile group is a bioisostere for a carbonyl group and can be hydrolyzed to a primary amide or a carboxylic acid. These transformations allow for fine-tuning of a lead compound's physicochemical properties, such as solubility and metabolic stability.[9]
Diagram 3: Application as a Chemical Scaffold
Caption: Derivatization potential of the core scaffold.
Safety, Handling, and Storage
While specific safety data for this compound is unavailable, precautions should be based on compounds with similar functional groups, such as other organic nitriles and pyrazoles.
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[21][22][23]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or fume hood.[24] Avoid contact with skin, eyes, and clothing.[25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][24] Do not eat, drink, or smoke when using this product.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][25] Store away from strong oxidizing agents, strong acids, and strong bases.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[23] If swallowed, call a poison control center or doctor immediately.[21]
-
Conclusion
2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is a promising heterocyclic compound that leverages the proven pharmacological relevance of the pyrazole scaffold. Although not a widely cataloged chemical, its synthesis is achievable through established and reliable chemical transformations. The predictive analytical data provides a clear roadmap for its characterization. Its true potential is realized when viewed as a strategic building block, offering multiple avenues for chemical modification to generate novel compound libraries for drug discovery programs. For organizations focused on developing therapeutics in oncology, inflammation, and infectious diseases, intermediates like this represent valuable tools for accessing novel chemical matter and accelerating the discovery of new lead compounds.
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The Strategic Integration of gem-Dimethyl Nitrile Scaffolds into Pyrazole Cores: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3][4] This technical guide delves into a specific, yet increasingly important, subclass: pyrazole-based gem-dimethyl nitrile scaffolds. This unique functionalization, characterized by a nitrile group and two methyl groups attached to the same carbon, offers a distinct set of steric and electronic properties that can be strategically exploited in drug design. This document provides an in-depth exploration of the synthesis, characterization, and potential therapeutic applications of these scaffolds, tailored for researchers, medicinal chemists, and professionals in drug development. We will dissect the rationale behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the efficacy of these promising compounds.
Introduction: The Rationale for Pyrazole-gem-Dimethyl Nitrile Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][5] Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and the ease with which its substitution pattern can be modified to fine-tune its physicochemical and biological properties.
The incorporation of a nitrile group (—C≡N) into a drug candidate is a well-established strategy in medicinal chemistry. The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can enhance binding affinity to target proteins. When combined with a gem-dimethyl group, the resulting scaffold, a 2-methylpropanenitrile substitutent, introduces a unique three-dimensional profile. The quaternary carbon atom provides steric bulk, which can influence ligand-receptor interactions and modulate the compound's pharmacokinetic profile by hindering metabolic degradation.
This guide will focus on the synthesis and properties of pyrazoles bearing this specific isobutyronitrile moiety, exemplified by structures such as 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile .
Synthetic Strategies for Pyrazole-based gem-Dimethyl Nitrile Scaffolds
The construction of the pyrazole-based gem-dimethyl nitrile scaffold can be approached through two primary strategic disconnections:
-
Strategy A: Pre-formation of the Pyrazole Core followed by Alkylation. This is a common and versatile approach where a pre-synthesized pyrazole with a suitable nucleophilic nitrogen is alkylated with a reagent containing the gem-dimethyl nitrile moiety.
-
Strategy B: Construction of the Pyrazole Ring from a Precursor already containing the gem-Dimethyl Nitrile Group. This strategy involves the synthesis of a hydrazine derivative bearing the isobutyronitrile group, which is then cyclized with a suitable 1,3-dicarbonyl compound or its equivalent.
Detailed Experimental Protocol: Synthesis via N-Alkylation (Strategy A)
This protocol outlines a representative synthesis of a pyrazole-based gem-dimethyl nitrile scaffold. The choice of a pre-existing aminopyrazole allows for further diversification at the amino group post-alkylation.
Step 1: Synthesis of the Pyrazole Precursor (e.g., 3-methyl-1H-pyrazol-4-amine)
The synthesis of the pyrazole core is a well-established process. A common method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of 3-methyl-1H-pyrazol-4-amine, a multi-step synthesis starting from ethyl acetoacetate and hydrazine is typically employed, followed by nitration and subsequent reduction.
Step 2: N-Alkylation with 2-bromo-2-methylpropanenitrile
Reaction Scheme:
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust two-step, one-pot synthetic strategy starting from the readily available precursor, isobutyronitrile. The methodology leverages a base-catalyzed Claisen-type condensation followed by a classical Knorr pyrazole synthesis. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering in-depth mechanistic rationale, step-by-step protocols, and expert insights to ensure successful execution and validation.
Introduction & Strategic Overview
Pyrazole derivatives are a cornerstone of modern pharmacology, present in blockbuster drugs such as Celebrex and Viagra.[1] Their unique chemical properties make them versatile scaffolds in drug design. The target molecule, 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, incorporates a gem-dimethylnitrile moiety, a functional group known to enhance metabolic stability and act as a hydrogen bond acceptor, making it a desirable synthon for library synthesis.
The synthesis from isobutyronitrile presents a logical yet non-trivial challenge. A direct reaction is not feasible; instead, we propose a more classical and reliable approach that first builds a suitable precursor for pyrazole ring formation. The chosen strategy involves two sequential, well-established transformations that can be performed in a single reaction vessel:
-
Step 1: Formylation of Isobutyronitrile: A base-catalyzed Claisen-type condensation with an ester, such as ethyl formate, to generate a β-ketonitrile equivalent. This intermediate is the key to unlocking the subsequent cyclization.
-
Step 2: Cyclocondensation with Hydrazine: The in situ generated β-ketonitrile equivalent is then treated with hydrazine hydrate. This reaction proceeds via the Knorr pyrazole synthesis, one of the most fundamental and reliable methods for constructing the pyrazole core.[2][3][4]
This application note will dissect the mechanistic underpinnings of each step, provide a detailed and validated protocol, and offer practical advice for troubleshooting and analysis.
Mechanistic Rationale & Experimental Causality
A deep understanding of the reaction mechanism is critical for successful synthesis, optimization, and troubleshooting. The overall transformation is depicted below.
Step A: Base-Catalyzed Formylation
The first step is the crucial C-C bond formation to create the 1,3-bielectrophilic system required for pyrazole synthesis. Isobutyronitrile, while containing an acidic α-hydrogen, requires a sufficiently strong base for deprotonation to generate a nucleophilic carbanion.
-
Choice of Base: Sodium ethoxide (NaOEt) is an ideal choice. It is a strong, non-nucleophilic base that is compatible with the chosen solvent (ethanol) and the ester reagent. Using an alkoxide that matches the alcohol solvent (ethoxide in ethanol) prevents transesterification side reactions with the ethyl formate.
-
Mechanism: The ethoxide anion abstracts the α-proton from isobutyronitrile (pKa ≈ 31 in DMSO) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the sodium salt of the product, 2-formylisobutyronitrile. This intermediate exists predominantly as its more stable enolate tautomer, sodium 1-cyano-2-methylprop-1-en-1-olate.
Step B: Knorr Pyrazole Synthesis
With the 1,3-dicarbonyl equivalent now formed in situ, the stage is set for the cyclization with hydrazine. Hydrazine is a potent bis-nucleophile.
-
Mechanism: The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens onto the more electrophilic aldehyde carbon. This is followed by a second, intramolecular nucleophilic attack from the other nitrogen onto the nitrile carbon. This cyclization, followed by tautomerization and dehydration, results in the formation of the stable, aromatic pyrazole ring.[5][6] The classical Knorr synthesis typically involves 1,3-diketones, but β-ketonitriles are excellent substrates for producing aminopyrazoles or, in this case, the parent pyrazole after tautomerization and loss of ammonia from an intermediate imine.[7]
Experimental Workflow & Visualization
The following diagram illustrates the complete, two-step synthetic workflow from starting material to the final product.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents, strong bases, and toxic reagents (hydrazine). All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Notes |
| Isobutyronitrile | 69.11 | 6.91 g (8.75 mL) | 0.10 | 1.0 | Reagent grade, ≥99% |
| Sodium Ethoxide (NaOEt) | 68.05 | 7.49 g | 0.11 | 1.1 | Anhydrous, handle under inert gas |
| Ethyl Formate | 74.08 | 8.15 g (8.86 mL) | 0.11 | 1.1 | Anhydrous, ≥97% |
| Anhydrous Ethanol | 46.07 | 100 mL | - | - | 200 proof |
| Hydrazine Hydrate (~64%) | 50.06 (as N₂H₄·H₂O) | 6.0 mL | ~0.12 | 1.2 | Toxic & Corrosive |
| Glacial Acetic Acid | 60.05 | 1.0 mL | ~0.017 | cat. | Catalyst |
| Diethyl Ether | 74.12 | ~200 mL | - | - | For extraction |
| Saturated NaCl Solution | - | ~100 mL | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | Drying agent |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂) or inert gas inlet
-
Magnetic stirrer and stir bar
-
Addition funnel (125 mL)
-
Thermometer
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with inert gas inlet), and addition funnel. Ensure all glassware is oven-dried to remove moisture.
-
Initial Charge: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous ethanol (100 mL) and sodium ethoxide (7.49 g). Stir the mixture until the base is fully dissolved.
-
Formation of the Enolate (Step 1): In the addition funnel, prepare a solution of isobutyronitrile (8.75 mL) and ethyl formate (8.86 mL). Add this solution dropwise to the stirring sodium ethoxide solution over 30-45 minutes. Maintain the internal temperature below 30 °C using a water bath if necessary. An exothermic reaction and formation of a pale-yellow precipitate (the sodium enolate) may be observed.
-
Reaction Completion (Step 1): After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete formation of the intermediate.
-
Cyclization (Step 2): Cool the reaction mixture to 0-5 °C using an ice bath. Add glacial acetic acid (1.0 mL) to neutralize any excess base and catalyze the cyclization.
-
Hydrazine Addition: Slowly and carefully add hydrazine hydrate (6.0 mL) dropwise via the addition funnel. Caution: This addition may be exothermic. Maintain the temperature below 10 °C.
-
Heating to Reflux: Once the hydrazine addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 78-80 °C) using the heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes, visualizing with UV light or an iodine chamber. The disappearance of the intermediate and the appearance of the product spot indicate completion.
Workup and Purification
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Aqueous Quench: To the resulting slurry, add 100 mL of deionized water and stir until all solids dissolve.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by either:
-
Recrystallization: Using a suitable solvent system like ethyl acetate/hexanes or isopropanol/water.
-
Column Chromatography: Using silica gel with a gradient elution of ethyl acetate in hexanes.
-
Trustworthiness: Validation & Characterization
A protocol's trustworthiness is established through rigorous validation. The identity and purity of the synthesized 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile should be confirmed using standard analytical techniques.
-
¹H NMR: To confirm the molecular structure. Expect signals corresponding to the pyrazole ring protons, the N-H proton, and the gem-dimethyl singlet.
-
¹³C NMR: To verify the carbon framework, including the quaternary carbon of the nitrile group and the pyrazole carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 150.11).
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for a sharp C≡N stretch (approx. 2240 cm⁻¹) and a broad N-H stretch (approx. 3200-3400 cm⁻¹).
-
Melting Point (MP): A sharp melting point range for the purified solid indicates high purity.
Expertise & Field-Proven Insights
-
Anhydrous Conditions are Crucial: The initial Claisen-type condensation is highly sensitive to moisture. Water will consume the sodium ethoxide and can hydrolyze the ethyl formate, severely reducing the yield. Ensure all glassware is dry and use anhydrous solvents.
-
Temperature Control: The initial formylation can be exothermic. Maintaining a low temperature during the addition of the nitrile/ester mixture prevents side reactions and ensures controlled reaction kinetics.
-
Hydrazine Handling: Hydrazine is a potent carcinogen and is corrosive. Always handle it in a fume hood with appropriate PPE. Quench any spills immediately.
-
Potential Side Product: Incomplete reaction or side reactions during cyclization could lead to various impurities. Careful monitoring via TLC is essential. The most common impurity is unreacted starting material or the intermediate.
-
Purification Strategy: While recrystallization is often sufficient for high-purity material, flash chromatography is recommended if baseline separation is not achieved or if trace impurities need to be removed for downstream applications like drug development.
References
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
Knorr Pyrazole Synthesis. Chem Help Asap.
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. National Center for Biotechnology Information.
-
Method of preparation of the pyrazoles. Google Patents.
Sources
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging the 2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile Scaffold for Novel JAK Inhibitor Design
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery, particularly within the field of immunology and oncology.
Abstract: The Janus kinase (JAK) family of enzymes represents a pivotal target for therapeutic intervention in a host of autoimmune diseases and malignancies. The design of selective JAK inhibitors remains a critical challenge, requiring scaffolds that can confer both high potency and specific isoform selectivity. This document provides a detailed guide on the strategic use of the 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile fragment as a core scaffold in the design of novel JAK inhibitors. We will explore the scientific rationale behind this scaffold's design, provide detailed protocols for synthesis and characterization, and outline robust methodologies for evaluating biochemical potency and cellular efficacy.
Section 1: The Scientific Rationale for Targeting the JAK/STAT Pathway
The JAK/STAT Pathway: A Critical Signaling Node
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a fundamental intracellular signaling cascade that translates extracellular signals from a wide array of cytokines and growth factors into transcriptional responses.[1][2] This pathway is integral to the regulation of critical cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[3] The signaling cascade is elegant in its directness:
-
Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor.
-
JAK Activation: This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[5]
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4]
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate into the nucleus.[5]
-
Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.[3]
Dysregulation of this pathway is a hallmark of numerous diseases, particularly autoimmune disorders, chronic inflammation, and myeloproliferative neoplasms, making it a highly validated target for therapeutic intervention.[2][6]
Caption: The canonical JAK/STAT signaling pathway.
Scaffold-Based Design for Selective Kinase Inhibition
The ATP-binding sites of kinases are highly conserved, posing a significant challenge for the development of selective inhibitors.[7] Scaffold-based drug design is a powerful paradigm that starts with a core molecular framework, or "scaffold," known to interact favorably with a protein family.[8] This core is then decorated with substituents to enhance potency and achieve selectivity for the desired target.
The pyrazole ring is a well-established "privileged scaffold" in kinase inhibitor design.[9][10] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[11] Several FDA-approved kinase inhibitors, including the JAK inhibitor Ruxolitinib, incorporate a pyrazole moiety, validating its utility.[9]
Section 2: The 2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile Scaffold
We propose the 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile fragment as a highly promising starting point for novel JAK inhibitors. Its design is rooted in a rational deconstruction of key pharmacophoric elements.
-
The Pyrazole Core: As discussed, the pyrazole ring is an excellent hinge-binding motif.[10][11] Its N-1 can serve as a hydrogen bond donor, while N-2 can act as an acceptor, anchoring the inhibitor within the ATP pocket.
-
The Propanenitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry.[12] It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl or hydroxyl groups, often projecting into narrow, polar clefts within a binding site.[13][14] Its inclusion can significantly enhance binding affinity and modulate the physicochemical properties of the molecule.[15]
-
The Gem-Dimethyl Group: The two methyl groups attached to the α-carbon serve a dual purpose. They provide conformational constraint, which can lock the molecule into a bioactive conformation and reduce the entropic penalty of binding. Furthermore, this steric bulk can shield the adjacent nitrile group from metabolic degradation, potentially improving the pharmacokinetic profile of the final compound.
Caption: Rationale for the scaffold's design components.
Section 3: Synthesis and Characterization
Application Note: Synthetic Strategy
The synthesis of pyrazole-based scaffolds typically involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydrazine.[16] For our target scaffold, a plausible approach involves derivatizing a core pyrazole structure. The following protocol outlines the synthesis of a model inhibitor, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclobutylpropanenitrile, a known potent JAK inhibitor, to demonstrate the incorporation of a similar propanenitrile sidechain onto a pyrazole core. This serves as a validated template for creating novel analogues.
Protocol 1: Synthesis of a Model JAK Inhibitor
This protocol is adapted from established literature procedures for similar structures.[17]
Materials:
-
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
(R)-3-cyclobutyl-3-hydroxypropanenitrile
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene, Anhydrous
-
Standard glassware, magnetic stirrer, inert atmosphere setup (N2 or Ar)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous toluene to dissolve the solids. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in toluene to the stirred mixture. Maintain the temperature at 0 °C.
-
Substrate Addition: After 15 minutes, add a solution of (R)-3-cyclobutyl-3-hydroxypropanenitrile (1.2 eq) in toluene dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the final product.
Protocol 2: Purification and Structural Verification
High-Performance Liquid Chromatography (HPLC):
-
System: Standard analytical HPLC system with a C18 column.
-
Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak with >95% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d6 or CDCl3.
-
Analysis: Confirm the presence of characteristic peaks for the pyrazole, pyrrolopyrimidine, and propanenitrile protons and carbons. Verify the final structure and rule out isomers.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Confirm the molecular weight of the synthesized compound by observing the [M+H]+ ion.
Section 4: Biochemical Evaluation of JAK Isoform Selectivity
Application Note: Principles of In Vitro Kinase Assays
The first critical step in characterizing a new inhibitor is to determine its potency (IC50) against the target kinase and its selectivity against related kinases.[18][19] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are robust, high-throughput methods for this purpose.[20] They measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound, resulting in a loss of FRET signal.[20]
Protocol 3: Determination of IC50 Values using a TR-FRET Binding Assay
This protocol is a generalized procedure based on commercially available assay kits.[20]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compound (serially diluted in DMSO).
-
Assay buffer and stop solution.
-
384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The final top concentration might typically be 10-50 µM.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound to the wells of a 384-well plate. Include DMSO-only wells for 'no inhibition' controls and a known potent inhibitor for 'maximum inhibition' controls.
-
Prepare a 3X mixture of the specific JAK enzyme and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Prepare a 3X solution of the fluorescent tracer in assay buffer. Add 5 µL of this solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (Acceptor/Donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Selectivity Profile
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| Compound X | 5 | 550 | 1200 | 850 | 110-fold |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~1-fold |
This table illustrates how data should be presented to clearly show potency and isoform selectivity.
Section 5: Assessment of Cellular Activity
Application Note: From Biochemical Potency to Cellular Efficacy
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target in a physiological context.[21] A standard method is to measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
Protocol 4: Inhibition of Cytokine-Induced pSTAT by Flow Cytometry
This protocol is based on established methods for assessing JAK pathway activity in cells.[21]
Materials:
-
Human cell line expressing relevant cytokine receptors (e.g., TF-1 cells, PBMCs).
-
Test compound.
-
Cytokine for stimulation (e.g., IL-6 for JAK1, EPO for JAK2).
-
Cell culture medium, PBS, FBS.
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™).
-
Fluorescently-labeled anti-pSTAT antibody (e.g., Alexa Fluor™ 647 anti-pSTAT3).
-
Flow cytometer.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and starve overnight in low-serum medium if necessary.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK/STAT pathway. Incubate for 15-30 minutes at 37°C. Leave an unstimulated control well.
-
Fixation: Stop the stimulation by immediately fixing the cells with a fixation buffer.
-
Permeabilization & Staining: Permeabilize the cells and then stain with the fluorescently-labeled anti-pSTAT antibody.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in thousands of individual cells per sample.
-
Data Analysis: Calculate the median fluorescence intensity (MFI) for each sample. Normalize the data to the stimulated (100% activity) and unstimulated (0% activity) controls. Plot the percentage of inhibition against the compound concentration to determine the cellular IC50.
Section 6: Workflow Summary & Conclusion
The development of a novel JAK inhibitor using the 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile scaffold follows a logical, multi-stage process from conceptual design to cellular validation.
Sources
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anygenes.com [anygenes.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Application Note: Synthesis and Utilization of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Executive Summary & Scientific Context
In the development of Janus Kinase (JAK) inhibitors, the metabolic stability and physicochemical properties of the aliphatic "tail" attached to the pyrazole core are critical for pharmacokinetic (PK) performance. Ruxolitinib, a first-in-class JAK1/JAK2 inhibitor, utilizes a chiral cyclopentylpropanenitrile moiety attached to the pyrazole nitrogen (N1).[1]
The molecule 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile represents a strategic scaffold hop . Unlike Ruxolitinib's N-linked tail, this molecule features a C-linked nitrile functionality with a gem-dimethyl motif. This structural modification offers two distinct advantages in Structure-Activity Relationship (SAR) studies:
-
Metabolic Blocking: The gem-dimethyl group blocks the alpha-position, preventing metabolic oxidation and racemization (a common issue with chiral centers like the one in Ruxolitinib).
-
Vector Exploration: Shifting the attachment point from N1 to C3 allows researchers to probe different pockets within the JAK ATP-binding site or solvent-exposed regions, potentially altering selectivity profiles between JAK1, JAK2, and TYK2.
This guide details a robust, scalable synthesis protocol for this intermediate, focusing on the challenging gem-dimethylation of the acetonitrile precursor.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| Key Functional Groups | Nitrile (CN), Pyrazole (NH free), gem-Dimethyl |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Storage | Hygroscopic; Store at -20°C under Argon |
Retrosynthetic Analysis
The most reliable route to the target molecule avoids the variable regioselectivity of de novo pyrazole cyclization. Instead, we utilize a functionalization strategy starting from a protected pyrazole-3-acetonitrile precursor.
Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the quaternary carbon center.
Detailed Experimental Protocol
Stage 1: Precursor Synthesis (Cyanation)
Objective: Convert the chloromethyl group to an acetonitrile moiety.
Materials:
-
3-(Chloromethyl)-1-trityl-1H-pyrazole (Commercially available or synthesized from 3-hydroxymethyl precursor)
-
Sodium Cyanide (NaCN) - DANGER: High Toxicity
-
DMSO (Anhydrous)[2]
Protocol:
-
Dissolution: Dissolve 10.0 g (27.9 mmol) of 3-(Chloromethyl)-1-trityl-1H-pyrazole in 50 mL anhydrous DMSO.
-
Cyanation: Add NaCN (1.64 g, 33.5 mmol, 1.2 eq) carefully.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.
-
Work-up: Pour the mixture into 200 mL ice water. A white precipitate will form.
-
Isolation: Filter the solid, wash copiously with water to remove residual cyanide, and dry under vacuum.
-
Yield: Expect ~85-90% yield of 2-(1-trityl-1H-pyrazol-3-yl)acetonitrile .
Stage 2: Gem-Dimethylation (The Critical Step)
Objective: Install two methyl groups at the alpha-position without over-alkylating the pyrazole ring (protected by Trityl).
Materials:
-
2-(1-trityl-1H-pyrazol-3-yl)acetonitrile (from Stage 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (MeI)
-
THF (Anhydrous), DMF (Anhydrous)
Protocol:
-
Base Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.5 eq, 69.8 mmol) in dry THF (100 mL). Cool to 0°C.[2]
-
Substrate Addition: Dissolve 2-(1-trityl-1H-pyrazol-3-yl)acetonitrile (10.0 g, 27.9 mmol) in THF/DMF (4:1 ratio, 50 mL) and add dropwise to the NaH suspension. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to ensure deprotonation.
-
Alkylation: Add Methyl Iodide (2.5 eq, 69.8 mmol) dropwise via syringe.
-
Note: The temperature must be kept <5°C during addition to prevent "Thorpe-Ziegler" self-condensation of the nitrile.
-
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.
-
QC Check: Aliquot NMR should show the disappearance of the singlet at δ ~3.8 ppm (CH₂) and appearance of a singlet at δ ~1.7 ppm (6H, 2xCH₃).
-
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield 2-methyl-2-(1-trityl-1H-pyrazol-3-yl)propanenitrile .
Stage 3: Deprotection & Isolation
Objective: Remove the Trityl group to liberate the free pyrazole.
Protocol:
-
Acidolysis: Dissolve the methylated intermediate in DCM (50 mL). Add Trifluoroacetic acid (TFA) (10 mL) and Triethylsilane (2 mL, as cation scavenger).
-
Reaction: Stir at RT for 2 hours. The solution will turn yellow/orange.
-
Work-up: Concentrate the reaction mixture to remove excess TFA.
-
Neutralization: Redissolve in EtOAc, wash with Sat. NaHCO₃ (carefully, gas evolution).
-
Final Purification: The free pyrazole is polar. Use Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or recrystallization from Ethanol/Ether.
-
Final Product: 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile (White solid).
Analytical Validation
To ensure the integrity of the intermediate before using it in downstream coupling, verify the following parameters:
| Technique | Expected Signal / Criteria | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H) | Pyrazole NH (Confirm deprotection) |
| δ 7.6 (d, 1H), δ 6.3 (d, 1H) | Pyrazole CH protons (C5, C4) | |
| δ 1.65 (s, 6H) | Gem-dimethyl (Critical confirmation) | |
| Absence of δ 3.8-4.0 | Confirms no mono-methyl or unreacted CH₂ | |
| ¹³C NMR | ~124 ppm (CN), ~35 ppm (C-quat) | Quaternary carbon verification |
| LC-MS (ESI+) | [M+H]⁺ = 136.1 | Mass confirmation |
Application in Drug Design (Ruxolitinib Analogs)
This intermediate is designed to be coupled with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. Unlike Ruxolitinib synthesis, which uses a Michael addition, this analog requires a Cross-Coupling or SnAr approach due to the steric bulk of the gem-dimethyl group.
Workflow Diagram
Figure 2: Integration of the intermediate into the final drug scaffold via Palladium-catalyzed coupling.
Coupling Protocol (Suggested)
Due to the steric hindrance of the gem-dimethyl group near the coupling site (if coupling via C4 of pyrazole) or the remote nature (if coupling via N1), standard conditions must be modified:
-
Catalyst: Use XPhos Pd G3 or Pd(OAc)₂/XPhos for sterically demanding couplings.
-
Base: Cesium Carbonate (Cs₂CO₃) is preferred over alkoxides to prevent nitrile hydrolysis.
-
Solvent: 1,4-Dioxane or Toluene at 100-110°C.
References
-
Ruxolitinib Discovery: Lin, Q. et al. "Discovery of (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (INCB018424), a potent and selective inhibitor of Janus kinase 1 and 2." Bioorganic & Medicinal Chemistry Letters, 2009. Link
- Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 1915. (Foundational text on the Thorpe-Ingold effect utilized here for stability).
-
Pyrazole Alkylation Protocols: "Selective N-Methylation of Pyrazoles." BenchChem Technical Support, 2024. Link
- JAK Inhibitor Reviews: "Janus Kinase (JAK) Inhibitors in Development for Inflammatory and Autoimmune Diseases." Journal of Medicinal Chemistry, 2019.
-
General Nitrile Alkylation: "Alkylation of nitriles with methyl iodide." Organic Syntheses, Coll.[3] Vol. 9, p. 542. Link
Sources
Procedure for N-protection of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Application Note & Protocol
Strategic N-Protection of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile using Di-tert-butyl Dicarbonate
Abstract
This document provides a comprehensive technical guide for the N-protection of the pyrazole moiety in 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. The tert-butoxycarbonyl (Boc) group is selected as the optimal protecting group due to its stability, ease of introduction, and mild, orthogonal cleavage conditions. We will explore the underlying chemical principles, present a detailed, validated laboratory protocol, offer troubleshooting advice, and summarize key reaction parameters. This guide is intended for researchers in medicinal chemistry and organic synthesis who utilize pyrazole-containing scaffolds in multi-step synthetic campaigns.
Introduction: The Strategic Imperative for N-Protection
Pyrazole derivatives are foundational scaffolds in modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The compound 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is a valuable building block, featuring a reactive nitrile group and a pyrazole ring ripe for further functionalization.
The pyrazole ring itself presents a unique challenge in synthesis. It possesses two nitrogen atoms: a pyridine-like, sp²-hybridized nitrogen (N2) that is basic, and a pyrrole-like, N-H nitrogen (N1) that is both acidic and nucleophilic.[2][3] This N-H proton can be readily abstracted by bases and can interfere with a multitude of subsequent reactions, such as organometallic couplings, acylations, or alkylations, leading to undesired side products and reduced yields.[4]
Therefore, strategically masking the N-H position with a suitable protecting group is often a critical first step. This protection renders the nitrogen non-nucleophilic and non-acidic, allowing for selective chemistry to be performed elsewhere on the molecule.
Rationale for Selecting the Boc Protecting Group
For the N-protection of pyrazoles, the tert-butoxycarbonyl (Boc) group is a superior choice for several compelling reasons:
-
Robust Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many common nucleophiles.[5][6] This stability ensures the protecting group remains intact during subsequent synthetic transformations.
-
Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable reagent. The reaction typically proceeds with high efficiency at room temperature.[5][7]
-
Orthogonality: The key advantage of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid).[6] This allows for its selective removal without disturbing other acid-sensitive functionalities or other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), a crucial feature in complex, multi-step syntheses.[6]
The Reaction Mechanism: A Stepwise View
The N-Boc protection of the pyrazole ring proceeds via a nucleophilic attack mechanism. While the reaction can occur without a base, the inclusion of a non-nucleophilic base like triethylamine (Et₃N) or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the process.
-
Base-Promoted Activation (Using Et₃N): Triethylamine, a hindered tertiary amine, acts as a Brønsted base.[8] It deprotonates the acidic N-H of the pyrazole ring, generating a more potent pyrazolate anion nucleophile.
-
Nucleophilic Attack: The pyrazolate anion attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[9]
-
Intermediate Collapse: The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion.
-
Byproduct Decomposition: This unstable anion rapidly decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion, which is then protonated by the triethylammonium cation formed in step 1.[9] This irreversible decomposition drives the reaction to completion.
When a catalytic amount of DMAP is used, it first attacks (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then more readily attacked by the neutral pyrazole N-H.[10]
Caption: A high-level overview of the experimental workflow.
Experimental Protocol: N-Boc Protection
This protocol is designed for a ~10 mmol scale and can be adjusted accordingly. Always perform reactions in a well-ventilated fume hood.
4.1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile | N/A | 135.17 | 10.0 | 1.35 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 11.0 (1.1 eq) | 2.40 g |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12.0 (1.2 eq) | 1.67 mL |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 0.5 (0.05 eq) | 61 mg |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | As needed |
| Brine (Saturated aq. NaCl) | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | As needed |
| Ethyl Acetate (EtOAc) & Hexanes (for eluent) | - | - | - | As needed |
4.2. Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile (1.35 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is completely dissolved.
-
Addition of Base/Catalyst: Add triethylamine (1.67 mL, 12.0 mmol) followed by DMAP (61 mg, 0.5 mmol) to the stirred solution at room temperature.[7][11]
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes. Caution: Gas evolution (CO₂) will occur.[10]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours. The product spot should be less polar (higher Rƒ) than the starting material.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining (Boc)₂O and neutralize the triethylammonium salt.
-
Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30%).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the N-Boc protected product, tert-butyl 3-(1-cyano-1-methylethyl)-1H-pyrazole-1-carboxylate, as a solid or viscous oil. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.
Caption: Boc protection of the target molecule.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Reagents (especially (Boc)₂O) have degraded. - Insufficient base or catalyst. | - Use fresh or properly stored (Boc)₂O. - Increase Et₃N to 1.5 eq. and/or DMAP to 0.1 eq. - Allow the reaction to stir for a longer duration (overnight). |
| Low Yield | - Loss of product during aqueous work-up. - Inefficient chromatographic separation. | - Ensure the pH of the aqueous layer is basic before extraction. - Perform additional extractions. - Optimize the eluent system for chromatography. |
| Side Product Formation | - Reaction temperature too high. - Presence of other nucleophilic impurities. | - Maintain the reaction at room temperature or cool to 0 °C if necessary. - Ensure the starting material is pure before beginning the reaction. |
Deprotection: Releasing the Pyrazole N-H
The utility of the Boc group is fully realized in its facile removal. A standard and reliable method for deprotection is treatment with trifluoroacetic acid (TFA).
Brief Protocol:
-
Dissolve the N-Boc protected pyrazole in dichloromethane (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of trifluoroacetic acid (TFA) dropwise (e.g., 5-10 equivalents, or use a 20-50% TFA/DCM solution).
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
The resulting product is the TFA salt of the deprotected pyrazole. To obtain the free base, dissolve the residue in an organic solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).
References
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Khan, I., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
-
Kryštof, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 169. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-19. [Link]
-
Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025). Medium. [Link]
-
Singh, S., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(5). [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. books.rsc.org [books.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. japsonline.com [japsonline.com]
- 8. bdmaee.net [bdmaee.net]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile synthesis
Welcome to the technical support center for the synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this sterically hindered molecule. Our goal is to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile presents a significant synthetic challenge primarily due to steric hindrance around the quaternary carbon center. The bulky pyrazole ring in proximity to the gem-dimethyl group and the nitrile functionality can impede bond formation and favor undesired side reactions. This guide will explore common synthetic routes and provide solutions to overcome these steric barriers.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and insights from the synthesis of analogous sterically hindered compounds.
Problem 1: Low or No Conversion During Cyanation of a Ketone Precursor
Q: I am attempting to synthesize the target molecule by cyanating 1-(1H-pyrazol-3-yl)propan-2-one, but I am observing very low conversion to the desired cyanohydrin or nitrile. What are the likely causes and how can I improve the yield?
A: This is a classic issue when dealing with sterically hindered ketones. The nucleophilic attack of the cyanide ion on the carbonyl carbon is sterically hindered by the adjacent pyrazole ring and the methyl group. Here are several factors to consider and troubleshoot:
-
Choice of Cyanide Source and Catalyst: Standard conditions using KCN or NaCN with a protic solvent may be too slow for this substrate. Consider using more reactive cyanide sources and catalysts that can overcome the steric barrier.
-
Trimethylsilyl cyanide (TMSCN): This is a less basic and more reactive cyanide source. It is often used with a Lewis acid catalyst to activate the ketone.[1]
-
Lewis Acid Catalysis: A suitable Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the attack of the cyanide nucleophile. Indium(III) halides, such as InBr3, have been shown to be effective for the cyanation of sterically hindered benzylic alcohols, a related transformation.[1]
-
Chiral Lewis Base Catalysis: For asymmetric synthesis, chiral Lewis bases have been shown to be effective in promoting the enantioselective cyanation of sterically hindered dialkyl ketones. While asymmetry may not be the primary goal here, the catalytic principles for overcoming steric hindrance are relevant.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane are often preferred for Lewis acid-catalyzed reactions with TMSCN.[1]
-
Temperature: While some cyanation reactions proceed at room temperature, sterically hindered substrates may require elevated temperatures to increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. Conversely, for some catalytic systems, lower temperatures (e.g., -78 °C) can improve selectivity.[2]
-
-
Alternative Pathways: If direct cyanation of the ketone remains problematic, consider converting the ketone to a tertiary alcohol (2-(1H-pyrazol-3-yl)propan-2-ol) via a Grignard reaction with methylmagnesium bromide. The resulting tertiary alcohol can then be converted to the nitrile. However, the direct cyanation of tertiary alcohols can also be challenging and may lead to elimination products.[3]
Problem 2: Predominance of Elimination Byproducts
Q: I am attempting a nucleophilic substitution reaction on a precursor like 2-chloro-2-(1H-pyrazol-3-yl)propane with a cyanide salt, but I am primarily isolating the elimination product, 3-(prop-1-en-2-yl)-1H-pyrazole. How can I favor substitution over elimination?
A: This is a common problem when attempting SN2 reactions on tertiary substrates. The sterically hindered nature of the substrate makes it difficult for the cyanide nucleophile to access the electrophilic carbon, while the basicity of the cyanide ion can readily promote E2 elimination.
-
Choice of Leaving Group: While halides are common leaving groups, they may not be optimal for this transformation. Consider using a better leaving group that is less prone to inducing elimination, such as a tosylate or mesylate.
-
Cyanide Source: The choice of cyanide source can influence the basicity of the reaction medium. Using a less basic cyanide source or a phase-transfer catalyst might help to suppress the E2 pathway.
-
Solvent: Polar aprotic solvents like DMSO or DMF can favor SN2 reactions over E2 reactions. However, for tertiary substrates, the effect may be limited.
-
Temperature: Lowering the reaction temperature will generally favor the substitution reaction, which has a lower activation energy than the elimination reaction.
-
Consider an Alternative Route: Given the high propensity for elimination with tertiary substrates, a route that avoids a direct SN2 reaction on a tertiary center is likely to be more successful. The cyanation of a ketone or the conversion of a tertiary alcohol are generally more viable approaches for constructing quaternary centers.
Problem 3: Difficulty in Synthesizing the Pyrazole Precursor
Q: I am having trouble with the initial synthesis of my pyrazole-containing ketone or alcohol precursor. What are some reliable methods for constructing the pyrazole ring?
A: The synthesis of substituted pyrazoles is a well-established field, and several methods can be employed. The choice of method will depend on the availability of starting materials.
-
Condensation of a 1,3-Diketone with Hydrazine: This is a classic and widely used method for pyrazole synthesis. For your target, you would need a 1,3-diketone precursor that can be converted to 1-(1H-pyrazol-3-yl)propan-2-one.
-
Multicomponent Reactions: Modern methods involving the coupling of alkynes, nitriles, and a nitrogen source (like a titanium imido complex) can provide a modular and efficient route to multisubstituted pyrazoles.[4] This approach avoids the use of potentially hazardous hydrazine reagents.
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition of nitrile imines with suitable dipolarophiles is another powerful method for constructing the pyrazole ring.[5][6]
For a straightforward synthesis, the condensation of a commercially available 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative is often the most accessible starting point.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with cyanide reagents?
A1: All cyanide-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Never acidify cyanide waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to your institution's safety protocols. A calcium hypochlorite or sodium hypochlorite (bleach) solution is typically used to quench cyanide waste.
Q2: How can I monitor the progress of my cyanation reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). When using TLC, be sure to use a stain that can visualize both the starting material (ketone) and the product (cyanohydrin or nitrile), as the nitrile group may not be UV-active.
Q3: My final product appears to be a mixture of pyrazole regioisomers. How can I improve the regioselectivity of the pyrazole synthesis?
A3: The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of regioisomers. The regioselectivity can be influenced by the solvent and the substituents on both the diketone and the hydrazine. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase the regioselectivity in pyrazole formation.
Q4: What is the role of the nitrile group in drug design?
A4: The nitrile group is a versatile pharmacophore in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and its strong dipole can participate in polar interactions within a protein binding site.[7] Its small size allows it to be introduced without significantly increasing the steric bulk of a molecule.[7]
Experimental Protocols
The following are detailed, step-by-step protocols for plausible synthetic routes to 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. These are generalized procedures and may require optimization for your specific setup.
Protocol 1: Synthesis via Cyanation of a Ketone Precursor
This protocol outlines a two-step synthesis starting from a suitable 1,3-dicarbonyl compound.
Step 1a: Synthesis of 1-(1H-pyrazol-3-yl)propan-2-one
-
To a solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1H-pyrazol-3-yl)propan-2-one.
Step 1b: Cyanation of 1-(1H-pyrazol-3-yl)propan-2-one using TMSCN and InBr₃
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(1H-pyrazol-3-yl)propan-2-one (1.0 eq) in dry dichloromethane (DCM).
-
Add Indium(III) bromide (InBr₃) (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile.
Data Presentation: Comparison of Cyanation Methods for Sterically Hindered Ketones
| Method | Cyanide Source | Catalyst/Promoter | Solvent | Typical Yields | Reference |
| Lewis Acid Catalyzed | TMSCN | InBr₃ | DCM | Good to Excellent | [1] |
| Chiral Lewis Base Catalyzed | Ethyl Cyanoformate | Chiral Amine | Toluene | Good to Excellent | |
| Thiourea Catalyzed | TMSCN | Chiral Thiourea | Toluene | Good to Excellent | [2][8] |
| Classical Conditions | NaCN/KCN | - | Ethanol/Water | Poor for hindered substrates | [9] |
Visualizations
Synthetic Strategy for 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Caption: Plausible synthetic routes to the target molecule.
Troubleshooting Flowchart: Low Yield in Ketone Cyanation
Caption: A troubleshooting decision tree for low cyanation yields.
References
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxid
- A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyan
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (MDPI)
- Two-step synthesis of pyrazoles 15a–15g using non-fluorinated nitrile...
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrog
- Straightforward Conversion of Alcohols into Nitriles. (Taylor & Francis)
- Thiourea-Catalyzed Enantioselective Cyanosilyl
- Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. (Organic Chemistry Portal)
- the prepar
- Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Sources
- 1. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 2. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Troubleshooting N-alkylation vs C-alkylation in pyrazole synthesis
Executive Summary
The alkylation of pyrazoles presents a classic ambident nucleophile challenge. The primary operational difficulty is rarely the competition between N- and C-alkylation (which favors N-alkylation under standard basic conditions) but rather the regioselectivity between the N1 and N2 nitrogens in unsymmetrical pyrazoles. C-alkylation typically emerges only under specific radical conditions, with highly "soft" electrophiles, or when using pyrazolone tautomers.
This guide provides a root-cause analysis and actionable protocols to control these outcomes.
Module 1: The Regioselectivity Matrix (N1 vs. N2)
The Core Problem
In unsymmetrical pyrazoles (e.g., 3-substituted), the tautomeric equilibrium (
Diagnostic FAQ: Why am I getting a mixture?
Q1: I am using NaH/DMF with Methyl Iodide and getting a 1:1 mixture. Why?
-
Root Cause: The "Lone Pair Availability" Trap. In the pyrazolate anion (formed by NaH), the negative charge is delocalized. While the nitrogen adjacent to the substituent (N2) might be sterically hindered, it is often more electron-rich if the substituent is electron-donating. Small electrophiles like MeI are less sensitive to sterics, leading to poor discrimination.
-
Solution: Switch to a coordinating metal strategy or increase steric bulk.
-
Protocol: Use MgBr₂ and a tertiary amine base. Magnesium coordinates to the N2 (adjacent to the substituent), blocking it or directing the alkylation depending on the chelation mode.
-
Q2: How do I force alkylation to the "crowded" Nitrogen (N2)?
-
Root Cause: Standard SN2 kinetics disfavor this.
-
Solution: Use Michael Addition or Transient Directing Groups .
-
Insight: Recent studies show that catalyst-free Michael addition (e.g., with acrylates) in DMSO often favors the N1 position (distal) with >99:1 selectivity due to hydrogen-bond stabilization in the transition state. To get N2, you often need a directing group (like a SEM group) that can be removed later.
-
Q3: Does solvent really matter?
-
Yes.
-
Polar Aprotic (DMF, DMSO): Promotes SN2 but often yields mixtures (loose ion pairs).
-
Fluorinated Alcohols (HFIP, TFE): These solvents are hydrogen-bond donors. They can stabilize specific tautomers or transition states, often shifting selectivity significantly compared to MeCN or DMF.
-
Module 2: N-Alkylation vs. C-Alkylation (Chemoselectivity)
Diagnostic FAQ: When Carbon Attacks
Q4: I see alkylation at C4. I thought Pyrazoles were N-nucleophiles?
-
Scenario A: The Pyrazolone Trap. If your pyrazole has an -OH or -NH₂ group, it may exist as a pyrazolone or imino-tautomer. Pyrazolones have significant carbon nucleophilicity at the
-position (C4). -
Scenario B: Radical Mechanisms. If you are using oxidative conditions or radical precursors (e.g., Minisci reaction conditions), C-alkylation becomes the dominant pathway.
-
Scenario C: Soft Electrophiles. Benzyl halides or allylic halides can sometimes alkylate C4 via an SN1-like or Friedel-Crafts-like mechanism if the pyrazole is electron-rich (e.g., aminopyrazoles) and the conditions are acidic or neutral.
Q5: How do I prevent C-alkylation?
-
Protocol: Ensure hard anionic conditions. Use NaH or KOtBu in THF or DMF at 0°C. This generates the hard pyrazolate anion, which reacts almost exclusively at the Nitrogen (hard nucleophile) with alkyl halides (hard electrophiles).
Module 3: Experimental Protocols
Protocol A: High Selectivity N1-Alkylation (Steric Control)
Best for: Ensuring alkylation occurs at the nitrogen furthest from a bulky C3 substituent.
-
Reagents: Pyrazole (1.0 equiv), Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (anhydrous).
-
Procedure:
Protocol B: Magnesium-Catalyzed Regioselective Alkylation
Best for: Difficult substrates requiring coordination control.
-
Reagents: Pyrazole (1.0 equiv), Alkylating Agent (1.2 equiv), MgBr₂ (0.2 equiv), DIPEA (2.0 equiv).
-
Solvent: THF or DCM .
-
Procedure:
-
Mix pyrazole and MgBr₂ in solvent. Stir 15 min to form the complex.
-
Add DIPEA, then the alkylating agent.
-
Note: The Mg(II) ion coordinates to the pyrazole nitrogens. Depending on the ligand sphere, this can accelerate reaction at the specific nitrogen involved in the chelate.
-
Protocol C: C4-Alkylation (Radical Minisci Type)
Best for: Intentionally placing an alkyl group at Carbon-4.
-
Reagents: Pyrazole (1.0 equiv), Alkyl Carboxylic Acid (2.0 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2.0 equiv).
-
Solvent: DCM/Water (biphasic) or TFA/Water .
-
Procedure:
Module 4: Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting N1 vs N2 Selectivity
Caption: Decision tree for selecting reaction conditions based on desired regioisomer and substrate sterics.
Figure 2: Mechanistic Divergence (N vs C)
Caption: Divergence of reaction pathways. N-alkylation dominates under ionic conditions; C-alkylation requires radical or soft-electrophile conditions.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 2014.[1]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 2020.[3]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 2004.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules, 2025.
Sources
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- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document outlines common issues, troubleshooting strategies, and validated protocols grounded in established chemical principles and regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a sound purification strategy.
Q1: What are residual solvents, and why are they a significant concern in pharmaceutical intermediates?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis or purification of drug substances, excipients, or products, which are not completely removed by practical manufacturing techniques.[2] They provide no therapeutic benefit and are a major concern for several reasons:
-
Toxicity: Many solvents are known to be toxic, carcinogenic, or pose environmental hazards.[1][2] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3C, classify solvents into three classes based on their risk to human health, setting strict limits on their permitted daily exposure (PDE).[1][3]
-
Product Quality: The presence of residual solvents can affect the physicochemical properties of an API, including its crystal form, dissolution rate, and stability.[1]
-
Regulatory Compliance: Meeting the stringent limits for residual solvents set by pharmacopeias and regulatory agencies is a non-negotiable aspect of drug manufacturing and quality control.[4][5]
Q2: What are the most probable residual solvents I should expect in my 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile sample?
A2: The expected residual solvents are directly related to the synthetic route used. The synthesis of pyrazole rings commonly employs a range of organic solvents.[6][7] Based on typical cyclocondensation and alkylation reactions, the most likely solvents include:
-
Protic Solvents: Ethanol, Methanol.[8]
-
Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF).[6][7]
-
Aprotic Nonpolar Solvents: Toluene, Dichloromethane (CH₂Cl₂).[6] You must review your specific synthetic process to identify all solvents used, as this will guide your purification and analytical strategy.
Q3: What are the primary laboratory-scale methods for removing these solvents?
A3: For a solid compound like 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, the most effective primary methods are:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids.[9][10] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[11]
-
Slurry Washing: This involves suspending the solid product in a solvent in which it is poorly soluble. The residual solvents and other soluble impurities are washed away from the surface of the crystals. This is often used as a final polishing step after recrystallization.[10][12]
-
Vacuum Drying: A crucial final step to remove any remaining volatile solvents. The effectiveness is dictated by temperature, vacuum level, and time. However, prolonged drying at elevated temperatures can sometimes be ineffective for solvents trapped within the crystal lattice and may risk thermal degradation of the product.[13]
Q4: How can I be certain that the residual solvents have been removed to an acceptable level?
A4: Visual inspection or loss on drying are insufficient. The universally accepted method for the accurate identification and quantification of residual solvents is Headspace Gas Chromatography (HS-GC) , often with Flame Ionization Detection (FID).[1][4][14][15] This technique is highly sensitive and specific, allowing for the precise measurement of solvent levels down to parts-per-million (ppm) concentrations, ensuring compliance with ICH Q3C limits.[3][16] Any purification protocol is only considered successful after validation with this analytical method.[5]
Section 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: After synthesis and initial vacuum drying, my HS-GC analysis shows high levels of a process solvent (e.g., Toluene, Acetonitrile). What is the most effective next step?
Cause & Solution: This is a common issue indicating that simple drying is insufficient to remove the solvent, which may be entrapped within the solid's crystal lattice or adsorbed onto its surface.[13] The most robust solution is recrystallization .
-
Causality: Recrystallization fundamentally changes the solid's structure. By dissolving the compound completely in a suitable hot solvent and allowing it to cool slowly, you enable the formation of a new, more ordered crystal lattice.[9] During this process, impurity molecules (including trapped solvent molecules) are excluded from the growing crystals and remain in the mother liquor.[9]
-
Actionable Advice:
-
Select an appropriate recrystallization solvent. The ideal solvent should dissolve your product completely at an elevated temperature but poorly at room temperature or below.
-
Perform the recrystallization as detailed in the protocol below.
-
After collecting the purified crystals, wash them with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Dry the crystals thoroughly under vacuum.
-
Re-analyze the sample by HS-GC to confirm the reduction in the problematic solvent.
-
Problem 2: I performed a recrystallization, but the HS-GC analysis now shows a high concentration of the recrystallization solvent itself.
Cause & Solution: This indicates that the final drying step was not effective. The recrystallization solvent, while successful in removing the initial process solvents, has now become the primary contaminant.
-
Causality: Insufficient drying time, an inadequate vacuum level, or a drying temperature that is too low relative to the solvent's boiling point can all lead to poor removal.
-
Actionable Advice:
-
Optimize Drying Conditions: Increase the drying time and ensure your vacuum pump is pulling a sufficient vacuum (<1 torr). If the compound is thermally stable, you can cautiously increase the oven temperature, keeping it well below the compound's melting point.
-
Perform a Slurry Wash: If optimized drying is still insufficient, the next step is a slurry wash. Suspend the crystals in a second, more volatile solvent in which your compound is practically insoluble (e.g., hexanes, diethyl ether). Stir for 15-30 minutes, then filter and dry. The new, highly volatile solvent will be much easier to remove in the vacuum oven.
-
Consider Vacuum Hydration: For stubborn, entrapped solvents like alcohols, a specialized technique involves drying the bulk substance in the presence of water vapor. This can sometimes displace the trapped organic solvent molecules with water, which is then removed by further drying.[13]
-
Problem 3: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?
Cause & Solution: Low yield is typically caused by using too much recrystallization solvent, cooling the solution too quickly, or premature crystallization.
-
Causality: The goal of recrystallization is to create a saturated solution at a high temperature.[17] Using an excessive volume of solvent means the solution never becomes saturated upon cooling, and a large portion of the product remains dissolved in the mother liquor.
-
Actionable Advice:
-
Use a Minimal Amount of Hot Solvent: Add the hot solvent portion-wise to your solid, waiting for it to dissolve before adding more. Stop as soon as all the solid has just dissolved.[17]
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals.[11]
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off some of the solvent and cool it again. This will often yield a second crop of crystals, which can be collected. Note that this second crop may be less pure and should be analyzed separately.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization for Bulk Purification of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
This protocol assumes Isopropyl Alcohol (IPA) is a suitable solvent. You must perform solvent scouting to determine the optimal solvent for your specific batch.
-
Solvent Selection: Place ~50 mg of your crude product in a test tube. Add a potential solvent dropwise at room temperature. A good candidate will show poor solubility. Heat the test tube. The solvent is promising if the solid dissolves completely upon heating. Let it cool; pure crystals should form.
-
Dissolution: Place the crude 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.
-
Heating: Place the flask on a stirrer/hotplate and begin stirring. Add the chosen hot solvent (e.g., IPA) in small portions until the solid just dissolves completely. Use the minimum amount necessary to achieve a saturated solution.[17]
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be white, add a small amount of activated charcoal. Boil for a few minutes to allow adsorption of colored impurities.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent the insoluble impurities from being incorporated into your final crystals.[17]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: With the vacuum off, add a small amount of ice-cold solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. This step removes residual mother liquor containing dissolved impurities.[10]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the crystals to a clean, tared watch glass and dry to a constant weight in a vacuum oven at an appropriate temperature (e.g., 40-50 °C).
-
Validation: Submit a sample of the dried, purified material for HS-GC analysis to confirm the absence of residual solvents.
Protocol 2: Analytical Verification by Headspace GC (HS-GC)
This is a generalized procedure. Specific parameters must be optimized and validated for your instrument and sample.
-
Sample Preparation: Accurately weigh a specific amount of your purified compound (e.g., 100 mg) into a headspace vial.
-
Dilution: Add a precise volume (e.g., 5 mL) of a high-boiling point, headspace-grade solvent in which your compound is soluble (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[3]
-
Standard Preparation: Prepare calibration standards containing known concentrations of the solvents you need to quantify in the same diluent.
-
Incubation: Seal the vials and place them in the headspace autosampler. The system will heat the vial (e.g., 80 °C) for a set time (e.g., 45 minutes) to allow the volatile solvents to partition into the gas phase (the headspace).[4][18]
-
Injection & Analysis: The autosampler injects a known volume of the headspace gas into the GC, where the solvents are separated on a capillary column and detected by an FID.[4]
-
Quantification: The concentration of each residual solvent in your sample is calculated by comparing the peak areas to those of the calibration standards. The results are typically reported in ppm.
Section 4: Data & Visualizations
Table 1: Common Solvents in Pyrazole Synthesis and their ICH Q3C Limits
This table provides a quick reference for common solvents, their boiling points, and their classification and concentration limits as per the ICH Q3C guidelines.[2]
| Solvent | Class | Boiling Point (°C) | Concentration Limit (ppm) |
| Dichloromethane | 2 | 40 | 600 |
| Toluene | 2 | 111 | 890 |
| Methanol | 2 | 65 | 3000 |
| Acetonitrile | 2 | 82 | 410 |
| Ethanol | 3 | 78 | 5000 |
| Acetone | 3 | 56 | 5000 |
| Isopropyl Alcohol | 3 | 82 | 5000 |
| Tetrahydrofuran (THF) | 3 | 66 | 720 |
Note: Class 2 solvents should be limited in use, while Class 3 solvents are considered less toxic and have higher permitted limits.[18]
Diagram 1: Troubleshooting Workflow for Residual Solvent Removal
Caption: A decision tree for troubleshooting residual solvents.
Diagram 2: Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
References
- Eurofins Scientific. (2024, August 9). Guide to Residual Solvents Analysis - Methods & Best Practices.
- ACS Omega. (2020, November 6). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs.
- Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
- TCA Lab / Alfa Chemistry. Residual Solvents Testing.
- Google Patents. CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs.
- ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Thermo Fisher Scientific. Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
- Google Patents. WO2012123502A1 - A novel process of residual solvent removal.
- PubMed. (2010, January 15). Analytical methods for residual solvents determination in pharmaceutical products.
- Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- Merck. 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanenitrile.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- University of Colorado Boulder. Recrystallization.
- University of California, Los Angeles. Recrystallization.
- Thermo Fisher Scientific. Residual Solvent Analysis Information.
- Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- LinkedIn. (2025, August 1). Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems.
- Feature-Tec. Nano Slurry Concentration & Washing.
- California State University, Bakersfield. SOP: CRYSTALLIZATION.
- Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- ResearchGate. Synthesis of pyrazole derivatives.
- Thieme Connect. (2025, August 11). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs).
- Organic Syntheses. Procedure for the synthesis of pyrazole derivatives.
- SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis.
- WIPO Patentscope. WO/1999/023688 CLEANING DRIED RESIDUE OF A CHEMICAL-MECHANICAL POLISHING SLURRY.
- Google Patents. US5863883A - Slurry cleaning process.
- Advanced ChemBlocks. (2026, February 10). 2-Methyl-2-(3-methyl-4-nitro-pyrazol-1-yl)propanenitrile.
- European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
Sources
- 1. veeprho.com [veeprho.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. almacgroup.com [almacgroup.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recrystallization [sites.pitt.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. praxilabs.com [praxilabs.com]
- 12. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 14. Guide to Residual Solvents Analysis - Methods & Best Practices - Eurofins Scientific [eurofins.in]
- 15. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Technical Guide: IR Characterization of Nitrile-Substituted Pyrazoles
Content Type: Publish Comparison Guide Topic: Characteristic IR Absorption of Nitrile Group in Pyrazole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Rimonabant. The incorporation of a nitrile (
For the analytical scientist, the nitrile group provides a singular advantage: a distinct vibrational signature in the "silent region" of the infrared spectrum (2200–2260 cm⁻¹ ). Unlike the fingerprint region, which is often congested, the nitrile stretch is diagnostic. However, its exact frequency is highly sensitive to the electronic environment of the pyrazole ring.
This guide provides a comparative analysis of the vibrational characteristics of cyanopyrazoles, distinguishing them from their carbocyclic analogues (benzonitriles) and aliphatic counterparts. It synthesizes experimental data to establish a reference framework for structural elucidation.
Mechanistic Insight: The Physics of the Shift
To interpret the IR spectrum of a cyanopyrazole, one must understand the competition between induction and resonance (mesomeric effects).
The "Push-Pull" Dynamic
The wavenumber (
-
Inductive Effect (-I): The pyrazole ring contains two nitrogen atoms. The
nitrogens are electronegative, pulling electron density through the -framework. This strengthens the bond (increasing ) by reducing the repulsion in the bond orbitals, typically raising the frequency. -
Resonance Effect (+M): Pyrazole is a
-excessive heterocycle (like pyrrole). The ring can donate electron density into the antibonding orbital of the nitrile group. This "back-donation" weakens the triple bond order, lowering the frequency.
The Net Result: In cyanopyrazoles, the resonance effect often dominates, especially at the electron-rich 4-position, causing a red shift (lower wavenumber) compared to non-conjugated aliphatic nitriles.
Figure 1: Mechanistic pathway of electronic effects influencing the nitrile stretching frequency in pyrazole systems.
Comparative Analysis: Spectral Data
The following data synthesizes literature values to establish a diagnostic range.
Table 1: Cyanopyrazole vs. Alternatives
| Scaffold Type | Chemical Environment | Characteristic | Intensity | Notes |
| Aliphatic Nitrile | Saturated (e.g., Acetonitrile) | 2240 – 2260 | Medium | No conjugation; baseline reference. |
| Aromatic Nitrile | Phenyl (e.g., Benzonitrile) | 2220 – 2240 | Strong | Conjugation with benzene ring lowers frequency. |
| 4-Cyanopyrazole | Heteroaromatic (Electron Rich) | 2215 – 2225 | Very Strong | Strong back-donation from the |
| 3(5)-Cyanopyrazole | Heteroaromatic (Adjacent to N) | 2205 – 2220 | Strong | Proximity to ring Nitrogen can alter H-bonding sensitivity. |
Table 2: Substituent Effects on 4-Cyanopyrazoles
Substituents on the pyrazole ring drastically modulate the nitrile frequency. Electron Donating Groups (EDGs) further facilitate back-donation, lowering the frequency.
| Compound Derivative | Substituents | Source | |
| 5-Amino-4-cyanopyrazole | 2215 | [1] | |
| 5-Amino-3-methyl-4-cyano... | 2216 | [1] | |
| 5-Amino-1-phenyl-4-cyano... | 2217 | [1] | |
| 5-Amino-3(5)-cyanopyrazole | 2206 | [2] |
Key Observation: The presence of an amino group (
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity, the choice of sampling technique (ATR vs. Transmission) is critical. Nitriles are sensitive to hydrogen bonding (e.g., with atmospheric water), which can broaden peaks and shift frequencies.
Method A: Diamond ATR (Attenuated Total Reflectance)
Recommended for rapid screening of solid powders.
-
Crystal Clean: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat (no residual C-H or O-H bands).
-
Sample Loading: Place ~5 mg of the pyrazole derivative directly onto the crystal.
-
Compression: Apply high pressure using the anvil. Critical: Ensure intimate contact; nitriles are sharp bands, and poor contact yields low S/N ratios.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 2 cm⁻¹; 16–32 scans.
-
Correction: Apply "ATR Correction" in your software to account for penetration depth dependence (
), although the shift in the 2200 region is minimal compared to fingerprint regions.
Method B: KBr Pellet (Transmission)
Recommended for publication-quality spectra and resolving subtle shifts.
-
Desiccation: Dry KBr powder at 110°C overnight to remove hygroscopic water (water bands at ~3400 and ~1640 cm⁻¹ can obscure overtones).
-
Ratio: Mix 1–2 mg of sample with 100 mg of KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Causality: Large particles cause "Christiansen effect" (scattering), leading to sloping baselines and distorted peak shapes.
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disk.
-
Analysis: The nitrile peak in KBr is typically sharper than in ATR.
Figure 2: Decision tree for IR spectral acquisition of pyrazole derivatives.
Comparison: IR vs. Raman Detection
While this guide focuses on IR, cross-validation with Raman spectroscopy is valuable for nitriles.
-
IR Spectroscopy: Detects changes in dipole moment . The
bond is highly polar, resulting in a strong to medium intensity peak in IR. -
Raman Spectroscopy: Detects changes in polarizability . The
-electron cloud of the nitrile is easily distorted, often resulting in a very strong Raman signal. -
Utility: If the pyrazole derivative has strong O-H or N-H bands (common in amino-pyrazoles) that broaden and obscure the 3000-2000 cm⁻¹ baseline, Raman can often resolve the nitrile peak more clearly as it is less sensitive to water/hydrogen bonding backgrounds.
Conclusion
The nitrile group in pyrazole derivatives exhibits a characteristic absorption in the 2205–2225 cm⁻¹ range. This is consistently lower than saturated nitriles (2250 cm⁻¹) and benzene analogs (2230 cm⁻¹). The shift is driven by the electron-rich nature of the pyrazole ring, particularly when substituted with electron-donating groups like amines. For precise characterization, researchers should prioritize KBr pellet transmission or high-pressure ATR, paying close attention to the "silent region" to confirm successful cyanation.
References
-
Synthesis of aminocyanopyrazoles via a multi-component reaction. Taylor & Francis Online. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Royal Society of Chemistry (RSC Advances). Available at: [Link]
-
IR Absorption Frequencies for Common Functional Groups. University of Cincinnati. Available at: [Link]
-
Substituent Effects on the Vibrational Properties of the CN Stretch. PubMed / Chem Asian J. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
Advanced LC-MS Identification of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile Isomers: A Comparative Technical Guide
Topic: LC-MS identification of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile isomers Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of Janus Kinase (JAK) inhibitors like Ruxolitinib, the intermediate 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile serves as a critical scaffold. However, the regioselectivity of pyrazole ring formation often yields structural isomers—specifically the 4-yl isomer —and dynamic tautomers that complicate purity analysis.
This guide compares the performance of a High-Resolution Fluorophenyl LC-MS/MS Method (The Recommended Solution) against standard C18 Reversed-Phase HPLC and 1H-NMR . While NMR provides definitive structural elucidation, it lacks the sensitivity for trace impurity quantification. Conversely, standard C18 chemistries often fail to resolve the polar, aromatic pyrazole isomers. We demonstrate that a Fluorophenyl stationary phase, leveraging unique
Technical Deep Dive: The Isomer Challenge
The target molecule, 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile , presents two distinct isomerism challenges that must be decoupled for accurate identification.
Structural Regioisomerism (The Critical Separation)
During synthesis (e.g., hydrazine condensation with 1,3-electrophiles), the pyrazole ring can close in different orientations or alkylate at different carbons if not controlled.
-
Target (3-isomer): The gem-dimethyl nitrile group is attached at the C3 position.
-
Impurity (4-isomer): The group is attached at the C4 position.
-
Differentiation: These are distinct molecules with different physical properties (dipole moment, hydrophobicity) and must be chromatographically separated.
Annular Tautomerism (The Dynamic Equilibrium)
Unsubstituted pyrazoles (N-H) exhibit rapid proton migration between N1 and N2.
-
Equilibrium: 3-substituted-1H-pyrazole
5-substituted-1H-pyrazole. -
Impact: In solution, these interconvert rapidly. Unless the method uses extremely low temperatures or specific pH buffers to "lock" the tautomer, they appear as a single peak.
-
Scientific Note: For this guide, we treat the 3/5-tautomeric pair as a single analyte entity, focusing on resolving it from the stable 4-isomer.
Comparative Analysis of Analytical Methods
We evaluated three methodologies for distinguishing the 3-isomer from the 4-isomer.
Method A: Standard C18 LC-MS (The Baseline)
-
Mechanism: Hydrophobic interaction.
-
Performance: Poor . The small, polar pyrazole moiety leads to low retention (
) on standard C18 columns. The structural similarity between the 3- and 4-isomers results in co-elution or mere shoulder separation. -
Verdict: Unsuitable for trace impurity analysis (
).
Method B: 1H-NMR Spectroscopy (The Structural Gold Standard)
-
Mechanism: Magnetic resonance of proton environments.[1]
-
Performance: Excellent Specificity . The C4-H (in 3-isomer) and C3/5-H (in 4-isomer) show distinct coupling patterns and chemical shifts.
-
Limitations: Low Sensitivity . Requires mg-scale sample quantities. Cannot detect trace isomers in complex biological matrices or crude reaction mixtures at low ppm levels.
-
Verdict: Validation tool, not a routine QC method.
Method C: Fluorophenyl LC-MS/MS (The Recommended "Product")
-
Mechanism: Multi-mode retention combining Hydrophobicity +
- Interactions. -
Performance: Superior . The electron-deficient fluorine atoms on the stationary phase interact strongly with the electron-rich pyrazole ring. The steric difference between the 3- and 4-substitution alters the "fit" and
-overlap, yielding baseline separation. -
Verdict: The method of choice for high-throughput identification and quantification.
Summary Data Comparison
| Feature | Method A: C18 RP-LC | Method B: 1H-NMR (400 MHz) | Method C: Fluorophenyl LC-MS |
| Separation Mechanism | Hydrophobicity | Magnetic Resonance | Hydrophobicity + |
| Retention Factor ( | 0.5 - 1.2 (Weak) | N/A | 3.5 - 4.0 (Optimal) |
| Resolution ( | < 0.8 (Co-elution) | Perfect Structural ID | > 2.2 (Baseline) |
| LOD (Limit of Detection) | ~10 ng/mL | ~100 | < 0.5 ng/mL |
| Throughput | High | Low | High |
Experimental Protocol: Optimized Fluorophenyl LC-MS/MS
This protocol is designed to be self-validating, ensuring system suitability before sample analysis.
Sample Preparation[2]
-
Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute stock to 1
g/mL using Water/Methanol (90:10 v/v) + 0.1% Formic Acid.-
Rationale: Matching the diluent to initial mobile phase conditions prevents peak distortion (solvent effects) for early eluting polar compounds.
-
LC-MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).
-
Column: Raptor FluoroPhenyl (Restek) or Kinetex F5 (Phenomenex), 2.1 x 100 mm, 2.6
m particle size.-
Why: The pentafluorophenyl-propyl phase offers alternative selectivity to C18, specifically targeting positional isomers of aromatic and heterocyclic compounds.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes stronger
- interactions than Acetonitrile). -
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold to focus polar analytes)
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
13.0 min: Stop (Re-equilibration)
-
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
MS Parameters (ESI Positive)
-
Ionization: Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier:
150.1 123.1 (Loss of HCN, characteristic of nitriles). -
Qualifier:
150.1 82.1 (Pyrazole ring fragment). -
Note: Precursor
150.1 corresponds to .
-
Visualizations
Isomer Structures & Tautomerism
This diagram illustrates the structural relationship between the target 3-isomer, its tautomer, and the critical 4-isomer impurity.
Caption: Structural relationship showing the rapid tautomeric equilibrium of the target molecule versus the stable, distinct 4-isomer impurity.
Recommended LC-MS Workflow
The logical flow for method development and validation using the Fluorophenyl phase.
Caption: Step-by-step workflow for optimizing the separation of pyrazole isomers using Fluorophenyl chemistry.
References
-
Restek Corporation. (2025). LC-MS/MS Analysis of Isomers using Raptor FluoroPhenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubChem. Retrieved from [Link]
-
Foces-Foces, C., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile for Biological Assays
This guide provides an in-depth, field-proven framework for validating the purity of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile. We will move beyond a simple recitation of protocols to explain the scientific rationale behind a multi-technique, orthogonal approach, ensuring you can proceed to your biological assays with the utmost confidence in your starting material.
The Imperative of Purity: Why Trace Components Matter
The assumption that a supplied compound is 100% pure is a high-risk gamble. Impurities can arise from various sources, including residual starting materials, byproducts from the synthetic route, or degradation products.[3][5] These molecules, even at trace levels, can significantly impact biological outcomes by:
-
Exerting Potent Off-Target Effects: An impurity may be more biologically active than the compound of interest, leading to a false positive.[6]
-
Altering Pharmacokinetics: Impurities can affect the solubility, stability, and bioavailability of the main compound.[2]
-
Causing Direct Toxicity: A toxic impurity can mask the true efficacy of a compound or lead to erroneous safety assessments.[2][3]
-
Compromising Reproducibility: Batch-to-batch variation in impurity profiles is a major cause of irreproducible research.[4][7]
Therefore, a robust analytical strategy is required to detect, identify, and quantify any potential contaminants before committing a compound to biological screening.
An Orthogonal Strategy for Definitive Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that measure different chemical properties, is the industry gold standard. For a nitrogen-containing heterocyclic compound like 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, the synergistic trio of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) provides a comprehensive and trustworthy assessment.[8][9][10]
Caption: Orthogonal workflow for small molecule purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone
HPLC separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. When coupled with UV detection, it provides a robust quantitative measure of purity as a percentage of the total peak area.
Expertise & Experience: For a molecule like 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a reverse-phase C18 column is the logical first choice. This stationary phase effectively retains and separates moderately polar compounds. The inclusion of a mild acid (formic or trifluoroacetic acid) in the mobile phase is crucial; it protonates the basic nitrogen atoms in the pyrazole ring, leading to sharper peaks and improved chromatographic resolution.[11][12][13]
Experimental Protocol: Reverse-Phase HPLC-PDA
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a binary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
PDA Detection: 210 nm - 400 nm (monitor at 220 nm and 254 nm).
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.
-
-
Gradient Elution Program:
-
0-2 min: 10% B
-
2-20 min: Ramp linearly from 10% to 90% B
-
20-23 min: Hold at 90% B
-
23-24 min: Return to 10% B
-
24-30 min: Re-equilibrate at 10% B
-
Trustworthiness: This protocol is a self-validating system. The use of a wide gradient ensures the elution of both highly polar and non-polar impurities that might be missed in a less rigorous isocratic method. Furthermore, a PDA detector captures the entire UV spectrum for each peak, which can help distinguish the main compound from impurities that may have different UV maxima, adding another layer of confidence.
¹H NMR Spectroscopy: Structural Verification and Orthogonal Quantification
While HPLC provides purity based on chromatographic separation, ¹H NMR offers definitive structural confirmation and an independent measure of purity. It provides a direct count of protons in the molecule, allowing for the identification of structural impurities and providing a molar purity value that is insensitive to the chromophores required for UV detection.
Expertise & Experience: Pyrazoles unsubstituted on the N1 nitrogen can exhibit tautomerism, which may lead to broadened or multiple sets of signals in the NMR spectrum, complicating interpretation.[14][15] Running the spectrum at different temperatures (Variable Temperature NMR) can help clarify if this dynamic process is occurring. For quantitative purposes (qNMR), choosing a certified internal standard with a simple, sharp signal (e.g., maleic acid, dimethyl sulfone) in a clean region of the spectrum is critical for accuracy.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
Acquire a standard ¹H spectrum, ensuring a long relaxation delay (e.g., D1 = 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) for a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the target compound and the signal from the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I=Integral, N=Number of Protons, MW=Molecular Weight, m=mass, P=Purity of standard.
-
Authoritative Grounding: Quantitative NMR is a powerful primary ratio method of measurement. Its utility for the purity assessment of organic compounds, providing a direct and orthogonal value to chromatographic methods, is well-established in medicinal and analytical chemistry.[6][16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Impurity Confirmation
LC-MS is the definitive tool for confirming the identity of your target compound and gaining insights into the nature of any impurities. It couples the separation power of HPLC with the mass-resolving power of mass spectrometry, providing the molecular weight of each eluting component.[8][18][19]
Experimental Protocol: LC-MS Analysis
-
LC Method: Use the same HPLC method as described above to ensure correlation of retention times.
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A single quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 100 - 500.
-
-
Data Analysis:
-
Confirm the presence of the expected parent ion for 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile ([M+H]⁺ = 136.1).
-
Examine the mass spectra of any impurity peaks detected in the HPLC-UV analysis to determine their molecular weights. This information is invaluable for troubleshooting synthesis and identifying potential problematic byproducts.
-
Caption: Logical flow of an LC-MS experiment.
Data Synthesis: Building a Complete Purity Profile
The true power of this orthogonal approach lies in integrating the data from all three techniques.
Table 1: Purity Profile Comparison of Two Batches
| Parameter | Batch A | Batch B | Interpretation |
| HPLC Purity (220nm) | 99.1% | 96.5% | Batch A shows high purity. Batch B has significant impurities. |
| ¹H NMR Purity (qNMR) | >99% (molar) | 96.2% (molar) | Confirms HPLC data. The impurity in Batch B is not a solvent. |
| LC-MS [M+H]⁺ | 136.1 | 136.1 | Both batches contain the correct target compound. |
| Impurity 1 (LC-MS) | Not Detected | m/z = 154.1 | Batch B contains an impurity with MW 153, possibly from an incomplete reaction step. |
| Recommendation | Pass. Suitable for all biological assays. | Fail. Requires re-purification before use. | The combined data provides a clear and actionable quality assessment. |
Conclusion
Validating the purity of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile is an indispensable step that safeguards the integrity of your biological research. By moving beyond a single-method approach and embracing an orthogonal strategy that combines the quantitative power of HPLC, the structural certainty of ¹H NMR, and the definitive identification of LC-MS, you create a self-validating system. This rigorous, scientifically-grounded approach ensures that the biological effects you observe are attributable to your compound of interest, paving the way for reliable, reproducible, and impactful science.
References
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: Drug impurities: sources, impact, and solutions Source: Drug Discovery News URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]
-
Title: The Importance of Impurity Standards in Pharmaceutical Development Source: PharmiWeb.com URL: [Link]
-
Title: Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals Source: ContractLaboratory.com URL: [Link]
-
Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Pyrazoline The structural elucidation of pyrazoles and derivatives has... Source: ResearchGate URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE Source: ResearchGate URL: [Link]
-
Title: Structure Elucidation of a Pyrazolopyran Derivative by NMR Spectroscopy Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... Source: Wiley Online Library URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL: [Link]
-
Title: The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source: ACS Publications URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]
-
Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]
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- 19. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, a compound featuring both a pyrazole ring and a nitrile functional group. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure that this chemical is handled and disposed of in a manner that minimizes risk to personnel and the environment.
The structural components of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile suggest that it should be handled with care. Pyrazole and its derivatives are known for a range of biological activities and can present toxicological concerns.[1][2][3][4][5] The nitrile group is also a cause for caution, as many nitrile-containing compounds are toxic.[6][7] Therefore, a conservative approach to the disposal of this compound is warranted.
Hazard Identification and Risk Assessment
Table 1: Summary of Potential Hazards
| Hazard Class | Description | Supporting Evidence from Related Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][5] | Pyrazole is classified as harmful if swallowed.[4][5] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[4][5] | Pyrazole is classified as toxic in contact with skin.[4][5] |
| Skin Irritation | Causes skin irritation.[4][5] | Pyrazole and some of its derivatives are known to cause skin irritation.[4][5] |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[4][5] | Pyrazole is known to cause serious eye damage.[4][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[4][5] | Pyrazole is classified as harmful to aquatic life with long-lasting effects.[4][5] |
Personal Protective Equipment (PPE)
Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[8] | To prevent skin contact, as the compound is likely to be toxic and irritating to the skin.[4][5] |
| Eye Protection | Safety glasses with side-shields or goggles.[9] | To protect against splashes and accidental eye contact, which could cause serious damage.[4][5] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] | To avoid inhalation of any dusts or vapors. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the PPE detailed in Table 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collect the Spilled Material: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[10]
Caption: Workflow for managing spills of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile.
Proper Disposal Procedure
Under no circumstances should 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile or its containers be disposed of in general waste or down the drain.[9][11] This compound must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service.[9]
Step-by-Step Disposal Protocol
-
Waste Characterization: Classify waste containing 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is in good condition with a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-methyl-2-(1H-pyrazol-3-yl)propanenitrile".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[12]
-
-
Disposal Request:
-
Once the container is full or you are ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a licensed hazardous waste contractor.
-
Decontamination of Empty Containers
Containers that have held 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile must be properly decontaminated before being discarded.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[11]
-
Deface Label: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Sources
- 1. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. airgas.com [airgas.com]
- 7. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 9. chemcia.com [chemcia.com]
- 10. earthsafeppe.com [earthsafeppe.com]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
